
2-chloro-4-(3,6-dihydro-2H-pyran-4-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-(3,6-dihydro-2H-pyran-4-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chlorine atom at the 2-position and a 3,6-dihydro-2H-pyran-4-yl group at the 4-position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(3,6-dihydro-2H-pyran-4-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3,6-dihydro-2H-pyran-4-yl derivatives. One common method is the nucleophilic substitution reaction where the chlorine atom in 2-chloropyrimidine is replaced by the 3,6-dihydro-2H-pyran-4-yl group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4-(3,6-dihydro-2H-pyran-4-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to oxides or reduced derivatives, respectively.
Aplicaciones Científicas De Investigación
2-chloro-4-(3,6-dihydro-2H-pyran-4-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-(3,6-dihydro-2H-pyran-4-yl)pyrimidine involves its interaction with specific molecular targets. The chlorine atom and the pyran ring can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-4-(3,6-dihydro-2H-pyran-4-yl)phenol: Similar structure but with a phenol group instead of a pyrimidine ring.
3,4-dihydro-2H-pyran: A simpler compound with only the pyran ring.
3,6-dihydro-2H-pyran-4-boronic acid pinacol ester: Contains a boronic acid ester group.
Uniqueness
2-chloro-4-(3,6-dihydro-2H-pyran-4-yl)pyrimidine is unique due to the combination of the pyrimidine ring and the 3,6-dihydro-2H-pyran-4-yl group. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H9ClN2O |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
2-chloro-4-(3,6-dihydro-2H-pyran-4-yl)pyrimidine |
InChI |
InChI=1S/C9H9ClN2O/c10-9-11-4-1-8(12-9)7-2-5-13-6-3-7/h1-2,4H,3,5-6H2 |
Clave InChI |
BXHKIZCRXNMIJV-UHFFFAOYSA-N |
SMILES canónico |
C1COCC=C1C2=NC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


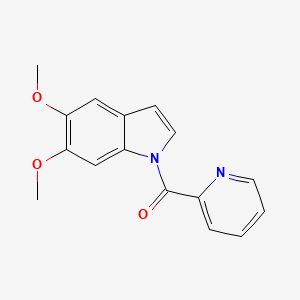
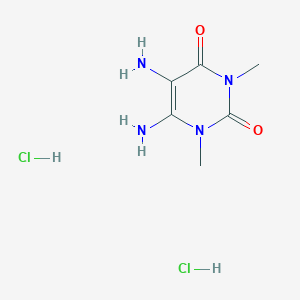
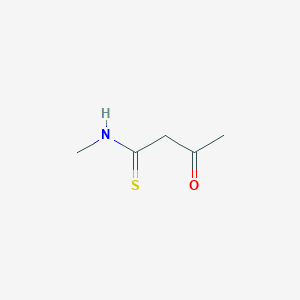


![2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12936063.png)
![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)

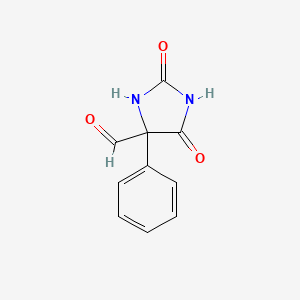
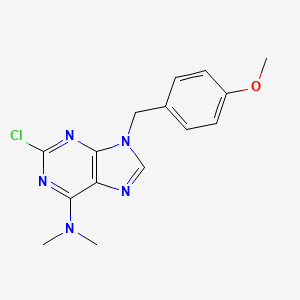
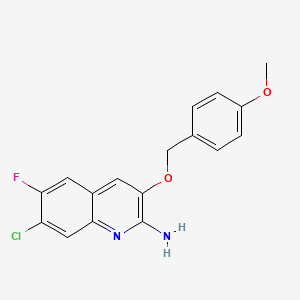

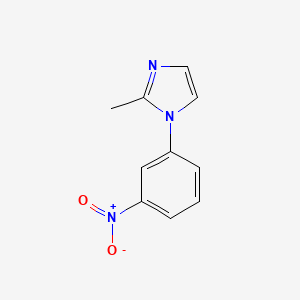
![2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B12936118.png)
